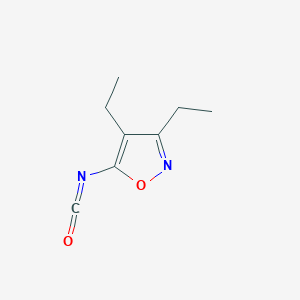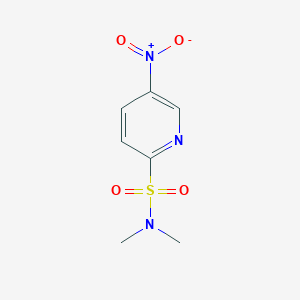![molecular formula C15H8Br2ClIN2O3S B13954746 3,5-Dibromo-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid CAS No. 530131-05-6](/img/structure/B13954746.png)
3,5-Dibromo-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound characterized by the presence of bromine, chlorine, and iodine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid typically involves multi-step organic reactions. The starting materials often include 3,5-dibromobenzoic acid and 2-chloro-5-iodobenzoic acid. The synthesis process may involve the formation of intermediate compounds through reactions such as acylation, halogenation, and thiolation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibromo-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
3,5-Dibromo-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the development of advanced materials and chemical processes
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The compound’s halogen atoms can form halogen bonds with biological molecules, influencing their activity. Additionally, the carbamothioylamino group can interact with enzymes and receptors, modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromobenzoic Acid: A simpler compound with similar bromine substitution but lacking the additional functional groups.
2-Chloro-5-Iodobenzoic Acid: Contains chlorine and iodine but lacks the dibromo substitution and carbamothioylamino group.
2,3,4,5-Tetrachloro-6-(3,5-dibromo-2,4-dihydroxybenzoyl)benzoic Acid: Another complex compound with multiple halogen substitutions
Uniqueness
3,5-Dibromo-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid is unique due to its combination of bromine, chlorine, and iodine atoms, along with the carbamothioylamino group.
Propriétés
Numéro CAS |
530131-05-6 |
|---|---|
Formule moléculaire |
C15H8Br2ClIN2O3S |
Poids moléculaire |
618.5 g/mol |
Nom IUPAC |
3,5-dibromo-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H8Br2ClIN2O3S/c16-6-3-9(14(23)24)12(10(17)4-6)20-15(25)21-13(22)8-5-7(19)1-2-11(8)18/h1-5H,(H,23,24)(H2,20,21,22,25) |
Clé InChI |
DHPXHXBYNKOMSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1I)C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


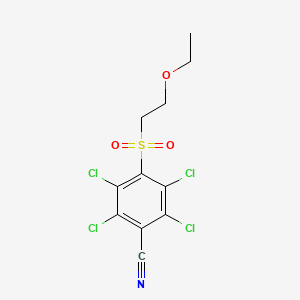
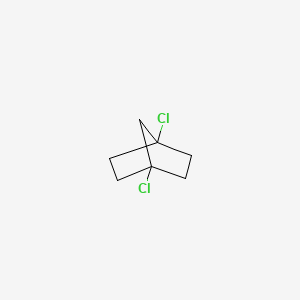


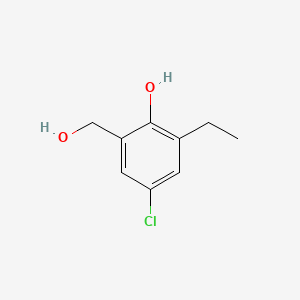

![3-(3,5-Bis-trifluoromethyl-phenyl)-N-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-oxo-propionamide](/img/structure/B13954703.png)



![[4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate](/img/structure/B13954727.png)
